3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(furan-2-carbonyl)piperidine
Description
This compound features a piperidine core substituted with a 1,3,4-oxadiazole ring bearing a 2H-1,3-benzodioxol-5-yl group at position 5. The piperidine nitrogen is further acylated with a furan-2-carbonyl moiety.
Properties
IUPAC Name |
[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c23-19(15-4-2-8-24-15)22-7-1-3-13(10-22)18-21-20-17(27-18)12-5-6-14-16(9-12)26-11-25-14/h2,4-6,8-9,13H,1,3,7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPCXGGVENWZLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(furan-2-carbonyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carbonyl chloride.
Formation of the Piperidine Ring: The piperidine ring is typically synthesized through the hydrogenation of pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for hydrogenation steps and continuous flow reactors for multi-step synthesis to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(furan-2-carbonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(furan-2-carbonyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with cellular targets and induce apoptosis in cancer cells.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs targeting various diseases, including neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(furan-2-carbonyl)piperidine involves its interaction with specific molecular targets within cells. It is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in cellular metabolism.
Interact with Receptors: Modulate receptor activity, leading to changes in cell signaling pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- BI95024 (3-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-Oxadiazol-2-yl]-1-(4-Methyl-1,2,3-Thiadiazole-5-Carbonyl)Piperidine): Structural Difference: Replaces the furan-2-carbonyl group with a 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety.
Egalognastat (N-(5-{4-[(1S)-1-(2H-1,3-Benzodioxol-5-yl)Ethyl]Piperazin-1-yl}-1,3,4-Thiadiazol-2-yl)Acetamide):
- Structural Difference : Utilizes a 1,3,4-thiadiazole core instead of oxadiazole and incorporates a piperazine-ethyl-benzodioxole substituent.
- Impact : The thiadiazole and piperazine groups contribute to its role as an O-GlcNAcase inhibitor, highlighting the importance of heterocycle selection for target specificity .
Substitution Patterns
- Emrusolmine (3-(2H-1,3-Benzodioxol-5-yl)-5-(3-Bromophenyl)-1H-Pyrazole):
Antimicrobial Activity
- Analogues with Oxadiazole-Thiazolidinone Hybrids: Compounds like 2-(5-substituted-2-phenyl-1H-indol-3-yl)-3-[5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]thiazolidin-4-ones (4a–c) show MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Escherichia coli .
- Target Compound : Expected to exhibit similar or enhanced activity due to the benzodioxole group’s electron-rich aromatic system, which may improve membrane penetration.
Enzyme Inhibition
- Egalognastat : IC₅₀ = 8 nM against O-GlcNAcase, attributed to the thiadiazole and benzodioxole synergy .
- Emrusolmine : Inhibits alpha-synuclein oligomerization (IC₅₀ = 50 nM), leveraging the bromophenyl group’s hydrophobic interactions .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | LogP | Water Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | C₂₁H₁₈N₄O₅ | 406.39 | 2.8 | 0.12 |
| BI95024 | C₁₈H₁₇N₅O₄S | 399.42 | 3.1 | 0.09 |
| Egalognastat | C₁₇H₂₁N₅O₃S | 375.45 | 2.5 | 0.18 |
Note: LogP and solubility values are predicted using QSAR models.
Biological Activity
The compound 3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(furan-2-carbonyl)piperidine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A benzodioxole ring
- An oxadiazole ring
- A furan moiety
- A piperidine backbone
These structural components contribute to its diverse chemical properties and biological activities.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of various microorganisms, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
| Compound | Microorganism Tested | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Inhibitory |
| Similar Oxadiazole Derivative | Candida albicans | Moderate |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been widely studied. Compounds similar to this compound have demonstrated cytotoxicity against various cancer cell lines. The proposed mechanisms include:
- Induction of apoptosis
- Inhibition of cell proliferation
- Disruption of DNA synthesis
Case studies have shown that certain derivatives can significantly reduce tumor growth in animal models.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : It could bind to receptors that modulate cell signaling pathways associated with inflammation or cancer progression.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, leading to disruptions in replication and transcription.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several oxadiazole derivatives against common pathogens. The results indicated that the tested compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Study 2: Anticancer Activity
In vitro tests on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The study highlighted its potential as a lead candidate for further development in cancer therapy.
Q & A
Q. Methodological Answer :
- FTIR : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups.
- ¹H/¹³C NMR : Key peaks include piperidine protons (δ 1.5–3.5 ppm), furan carbonyl (δ ~160 ppm), and benzodioxol methoxy protons (δ ~5.9 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Advanced: How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
Q. Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to assess conformational exchange broadening.
- Solvent Polarity : Compare DMSO-d₆ (polar) vs. CDCl₃ (nonpolar) to identify solvent-dependent shifts.
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software to simulate NMR/IR spectra and cross-validate experimental data .
Advanced: What strategies improve solubility during purification without compromising stability?
Q. Methodological Answer :
- Co-solvent Systems : Use methanol/water mixtures to balance solubility and precipitation efficiency.
- pH Adjustment : For zwitterionic forms, adjust pH to near the isoelectric point to minimize ionization.
- Lyophilization : Freeze-drying aqueous solutions retains stability for hygroscopic intermediates .
Basic: How is the antimicrobial activity of this compound evaluated in academic settings?
Q. Methodological Answer :
- Disc Diffusion Assay : Measure zones of inhibition against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., E. coli) strains, comparing to rifampicin/fluconazole controls .
- MIC Determination : Use broth microdilution to quantify minimum inhibitory concentrations.
- Hemolytic Assay : Assess toxicity via RBC lysis in PBS, ensuring therapeutic selectivity .
Advanced: How can computational modeling predict bioactivity against microbial targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to microbial enzymes (e.g., E. coli DNA gyrase). Prioritize compounds with low binding energies (< -8 kcal/mol).
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic modifications .
Advanced: What experimental designs address stability challenges under varying storage conditions?
Q. Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines).
- HPLC Monitoring : Track degradation products using C18 columns and acetonitrile/water gradients.
- Excipient Screening : Test stabilizers (e.g., mannitol, trehalose) in lyophilized formulations .
Advanced: How can regioselectivity issues in oxadiazole substitution be mitigated?
Q. Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., piperidine nitrogen) with Boc or Fmoc groups during oxadiazole formation.
- Directed Metalation : Use LDA or n-BuLi to deprotonate specific positions on the benzodioxol ring before electrophilic substitution .
Basic: What safety protocols are recommended for handling intermediates with reactive functional groups?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
